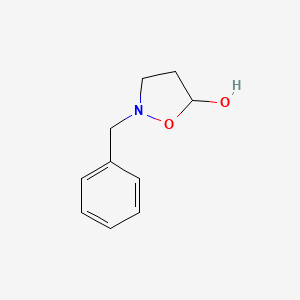

2-Benzyl-1,2-oxazolidin-5-ol

Description

Structure

3D Structure

Properties

CAS No. |

133500-36-4 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-benzyl-1,2-oxazolidin-5-ol |

InChI |

InChI=1S/C10H13NO2/c12-10-6-7-11(13-10)8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |

InChI Key |

GYZADQFNBOXZGD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(OC1O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Structural Characterization and Spectroscopic Analysis for Mechanistic and Derivatization Insights

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic methods is employed to determine the solution-state structure and purity of 2-Benzyl-1,2-oxazolidin-5-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D HSQC, HMBC)

NMR spectroscopy is a cornerstone for the structural analysis of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the benzyl (B1604629) group and the oxazolidine (B1195125) ring. The aromatic protons of the benzyl group typically appear in the downfield region, around 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (CH₂) would likely resonate as a singlet or a pair of doublets (if diastereotopic) further upfield. The protons on the oxazolidine ring would have characteristic chemical shifts and coupling patterns depending on their stereochemical relationships. For instance, the proton at the C5 position, being attached to a carbon bearing a hydroxyl group, would likely appear as a multiplet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The aromatic carbons of the benzyl group are expected to resonate in the 127-138 ppm range. The benzylic methylene carbon would appear at a characteristic chemical shift. The carbons of the oxazolidine ring would have distinct signals, with the C5 carbon, bonded to the hydroxyl group, showing a chemical shift influenced by the electronegative oxygen atom.

2D NMR (HSQC and HMBC): Two-dimensional NMR techniques are invaluable for unambiguous assignment of proton and carbon signals. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate the signals of protons directly attached to carbon atoms, confirming the assignments made from the 1D spectra. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum would show correlations between protons and carbons that are two or three bonds apart, helping to establish the connectivity of the molecular framework, including the attachment of the benzyl group to the nitrogen atom of the oxazolidine ring.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Assignment | Chemical Shift (ppm) |

| Aromatic-H | 7.20-7.40 (m, 5H) |

| Benzylic-CH₂ | ~4.50 (s, 2H) |

| Oxazolidine-H (C3, C4) | 2.00-4.00 (m) |

| Oxazolidine-H (C5) | ~5.00-5.50 (m) |

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR), Raman)

Vibrational spectroscopy provides insights into the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Characteristic absorptions for the C-N and C-O stretching vibrations of the oxazolidine ring are also expected. For related oxazolidinone structures, a strong carbonyl (C=O) stretch is typically observed around 1736 cm⁻¹ rsc.org.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds. The aromatic ring vibrations of the benzyl group would give rise to characteristic bands in the Raman spectrum. The symmetric stretching of the C-C bonds in the aromatic ring is a strong Raman scatterer.

| Vibrational Spectroscopy Data (Predicted) | |

| Functional Group | FT-IR Frequency (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C-N Stretch | 1000-1250 |

| C-O Stretch | 1000-1300 |

| Aromatic C=C Stretch | 1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzyl group in this compound contains a chromophore (the benzene (B151609) ring) that is expected to absorb UV radiation. Typically, benzene and its derivatives show a strong absorption band (π → π* transition) around 200-220 nm and a weaker, fine-structured band (n → π* transition) around 250-270 nm. The substitution on the benzene ring and the presence of the oxazolidine moiety may cause slight shifts in the absorption maxima.

Electronic Circular Dichroism (ECD) for Chiral Purity Assessment

Since this compound contains at least one stereocenter (C5), it is a chiral molecule. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique to assess the enantiomeric purity and determine the absolute configuration of chiral compounds. The ECD spectrum, which measures the differential absorption of left and right circularly polarized light, would show characteristic Cotton effects (positive or negative peaks) for a specific enantiomer. By comparing the experimental ECD spectrum with that of a known standard or with theoretically calculated spectra, the absolute configuration of the chiral centers can be determined.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For this compound, this technique would provide accurate bond lengths, bond angles, and torsion angles for both the oxazolidine ring and the benzyl substituent.

Analysis of related crystal structures of oxazolidinone derivatives reveals that the five-membered ring can adopt various conformations, often close to an envelope or twisted form. For example, the crystal structure of N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide shows a hydrogen-bonded dimer structure in the solid state rsc.org. Similarly, X-ray analysis of 3-acetyloxazolidin-2-one indicates a planar imide nitrogen mdpi.com. For this compound, X-ray crystallography would also elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which are crucial for understanding its crystal packing and physical properties.

| Crystallographic Data (Hypothetical) | |

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 105 |

| Z | 4 |

Correlation of Experimental and Theoretical Spectral Data

To gain a deeper understanding of the spectroscopic properties of this compound, experimental data are often correlated with theoretical calculations, typically using Density Functional Theory (DFT).

By optimizing the molecular geometry of this compound at a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set), theoretical NMR chemical shifts (¹H and ¹³C), vibrational frequencies (FT-IR and Raman), and electronic transitions (UV-Vis) can be calculated.

Comparison of the calculated spectra with the experimental ones allows for a more confident assignment of spectral features. Discrepancies between experimental and theoretical data can often be explained by factors such as solvent effects, intermolecular interactions in the solid state, or conformational averaging in solution, providing a more complete picture of the molecule's behavior. For instance, a good agreement between the calculated and experimental vibrational frequencies can validate the assignments of the fundamental modes of the molecule. Similarly, comparing calculated and experimental NMR shifts can confirm the proposed structure and stereochemistry. This correlative approach is a powerful tool for the comprehensive structural and electronic characterization of novel compounds like this compound sapub.orgmdpi.commdpi.com.

Mechanistic Investigations of Reactions Involving 2 Benzyl 1,2 Oxazolidin 5 Ol and Its Analogs

Reaction Pathways and Transition States

The transformation of 2-benzyl-1,2-oxazolidin-5-ol and its analogs is governed by the specific reaction conditions, which dictate the operative pathways and the nature of the transition states. These reactions can be broadly categorized by their catalytic systems, the intermediates they generate, and the types of rearrangements they undergo.

Gold-Catalyzed Reactions: Cationic gold(I) complexes are highly effective π-acid catalysts that can activate alkynes, allenes, and alkenes toward nucleophilic attack. escholarship.orgescholarship.org In reactions involving oxazolidinone analogs bearing unsaturated functionalities, gold catalysts typically initiate the transformation by coordinating to the C-C multiple bond. escholarship.org This activation facilitates cyclization or addition reactions. For instance, gold catalysts can promote cycloadditions by activating an alkyne, leading to a cyclization that forms a key cyclopropyl (B3062369) gold-carbene intermediate, which then rearranges to the final product. beilstein-journals.org Mechanistic proposals often invoke the formation of gold-stabilized carbocations or gold-carbenoids as key intermediates. escholarship.org The ancillary ligand on the gold complex can significantly influence the reaction's regioselectivity and diastereoselectivity. escholarship.org

Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone for the synthesis and functionalization of heterocyclic compounds, including oxazolidinones. organic-chemistry.orgmdpi.com A common palladium-catalyzed route to oxazolidinones involves the reaction of cyclic biscarbamates. researchgate.net The catalytic cycle generally proceeds through several key steps:

Metal-Olefin Complexation: The Pd(0) catalyst coordinates to a double bond in the substrate.

Ionization: The complex undergoes ionization to form a π-allyl palladium intermediate.

Substitution: An intramolecular nucleophile (such as a carbamate (B1207046) nitrogen) attacks the π-allyl complex.

Decomplexation: The product is released, and the Pd(0) catalyst is regenerated. researchgate.net

Palladium catalysts are also used in cross-coupling reactions to functionalize the oxazolidinone scaffold, such as the N-arylation of 2-oxazolidinones with aryl bromides. organic-chemistry.org

Tertiary Amine-Catalyzed Reactions: Tertiary amines, such as triethylamine (B128534) (Et₃N) and 1,4-diazabicyclo[2.2.2]octane (DABCO), can catalyze reactions of N-alkynoyl oxazolidinones. nih.govresearchgate.net In a notable example, N-propynoyl oxazolidinones react in the presence of catalytic amounts of a tertiary amine to form enamine products. The proposed mechanism begins with the conjugate addition of the tertiary amine onto the electron-deficient alkyne. nih.govresearchgate.net This step forms a putative allenoate intermediate. Subsequently, the allenoate undergoes elimination of an amide anion, which then acts as a nucleophile, attacking another molecule of the starting material to generate the final enamine product. nih.gov

Keteniminium Ions: Keteniminium ions are highly electrophilic and versatile reactive intermediates that can be generated from amides, including the amide functionality within an oxazolidinone ring. d-nb.info The typical method for their formation involves the electrophilic activation of the amide carbonyl oxygen, often with an agent like triflic anhydride, followed by elimination. d-nb.info These intermediates are pivotal in various transformations, readily reacting with nucleophiles or participating in intramolecular cycloadditions and rearrangements. d-nb.infonih.gov For example, an intramolecular reaction between a keteniminium ion and a tethered olefin can lead to either a [2+2] cycloaddition to form a cyclobutane (B1203170) ring or a Belluš–Claisen-type rearrangement, with the outcome often determined by subtle energetic differences between the competing transition states. nih.gov

Amide Anions: In certain base-mediated reactions, the oxazolidinone ring or its N-acyl derivative can generate an amide anion. This species is a potent nucleophile. A clear example is the tertiary amine-catalyzed reaction of N-propynoyl oxazolidinones, where the mechanism explicitly involves the elimination of the oxazolidinone anion (a carbamate anion). nih.govresearchgate.net This amide anion is the key nucleophile that drives the subsequent conjugate addition to form the final product. The stability and nucleophilicity of this anion are influenced by the electron-withdrawing nature of the oxazolidinone or tosyl groups, which facilitates its displacement and allows for the subsequent addition reaction. nih.gov

nih.govbeilstein-journals.org-Hydride Shift: A 1,2-hydride shift is a common type of carbocation rearrangement where a hydrogen atom moves from one carbon to an adjacent positively charged carbon. wikipedia.orgmasterorganicchemistry.com This intramolecular process is driven by the formation of a more stable carbocation (e.g., a secondary carbocation rearranging to a more stable tertiary one). masterorganicchemistry.com In reactions involving oxazolidinone analogs, if a pathway leads to the formation of a carbocation intermediate, a 1,2-hydride shift is a plausible subsequent step if it leads to increased stability. srce.hrfiveable.me The geometry of the carbocation is crucial; for the shift to occur, the C-H bond must be able to align with the empty p-orbital of the carbocation. srce.hr

Wittig Rearrangement: The Wittig rearrangement involves the base-promoted reorganization of ethers. The nih.govbeilstein-journals.org-Wittig rearrangement proceeds through a radical dissociation-recombination mechanism within a solvent cage. scripps.eduorganic-chemistry.org A related transformation, a nonclassical Wittig reaction, has been observed for N-methoxy-N-methylamides (Weinreb amides). acs.org Given that this compound contains an N-alkoxy amide-like structure, it is conceivable that under strongly basic conditions, it or its derivatives could undergo a similar rearrangement. This would likely involve deprotonation at a carbon adjacent to the oxygen, followed by a rearrangement pathway. For N-methoxy-N-methylamides, the reaction with a phosphonium (B103445) ylide leads to the formation of a ketone, proceeding through a proposed oxaphosphetane intermediate. acs.org

While many reactions proceed through discrete intermediates (stepwise mechanisms), others occur in a single kinetic step (concerted mechanisms). An asynchronous concerted reaction is a type where bond formation and cleavage occur in one step, but the progress of these events is not synchronized at the transition state. ucdavis.edu

Computational studies on the formation of oxazolidinones from the reaction of epoxides with chlorosulfonyl isocyanate (CSI) provide evidence for such a pathway. nih.govbeilstein-journals.org Density Functional Theory (DFT) calculations have shown that the cycloaddition proceeds via an asynchronous concerted mechanism. nih.gov In the transition state, the ring-opening of the epoxide and the nucleophilic attack of the isocyanate nitrogen occur simultaneously with the attack of an oxygen on the sulfonyl group, but the extent of bond formation and breaking varies. nih.gov These calculations can reveal the energy barriers for different potential pathways, explaining the observed product ratios. nih.gov

Stereochemical Control Mechanisms in Oxazolidinone-Mediated Reactions

Oxazolidinones, particularly those derived from chiral amino alcohols, are renowned for their role as chiral auxiliaries in asymmetric synthesis. nih.govnih.gov The mechanism of stereochemical control relies on the rigid heterocyclic ring and the steric influence of the substituent at the stereogenic center (e.g., the C4 or C5 position in 2-oxazolidinones).

In reactions such as the alkylation of N-acyl oxazolidinones, the bulky substituent on the chiral auxiliary effectively blocks one face of the enolate intermediate. This forces the electrophile to approach from the less hindered face, resulting in a highly diastereoselective C-C bond formation. The chelation of the enolate oxygen and the carbonyl oxygen to a metal cation (like lithium or titanium) further rigidifies the conformation, enhancing the facial bias.

Similarly, in acid-catalyzed ring-opening reactions of oxazolidinone-fused aziridines with alcohols, the stereochemistry of the reaction is conserved, leading to the synthesis of 2-amino ethers with high stereocontrol. acs.org The stereochemical outcome of these reactions is a direct consequence of the defined three-dimensional structure of the oxazolidinone auxiliary, which dictates the trajectory of incoming reagents. acs.orgacs.org

Kinetic and Thermodynamic Considerations of Reaction Processes

The outcome of reactions involving this compound and its analogs is often a delicate balance between kinetic and thermodynamic control.

Kinetic control refers to reactions where the product distribution is determined by the relative rates of competing pathways; the product formed fastest predominates. This is often favored at lower temperatures. An example is the competition between the nih.govbeilstein-journals.org- and nih.govbeilstein-journals.org-Wittig rearrangements, where lower temperatures favor the concerted, kinetically preferred nih.govbeilstein-journals.org-pathway over the radical-based nih.govbeilstein-journals.org-pathway. organic-chemistry.org Computational studies are invaluable for understanding kinetics, as they can calculate the activation energies (energy barriers) for different transition states, predicting which pathway is kinetically favored. nih.govnih.gov

Theoretical and Computational Studies of 2 Benzyl 1,2 Oxazolidin 5 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for 2-Benzyl-1,2-oxazolidin-5-ol would be instrumental in understanding its fundamental properties. These calculations are typically performed using a hybrid functional like B3LYP combined with a basis set such as 6-311G(d,p), which provides a balance of accuracy and computational efficiency. mdpi.comsemanticscholar.org

Geometrical Optimization and Conformational Analysis

Geometrical optimization is a fundamental DFT calculation that determines the lowest energy structure of a molecule. mdpi.com For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional arrangement. The oxazolidine (B1195125) and benzene (B151609) rings can adopt various conformations, and DFT optimization helps identify the preferred spatial orientation of the benzyl (B1604629) and hydroxyl groups to minimize steric hindrance and electronic repulsion. researchgate.net Comparing the optimized geometry with experimental data, if available from techniques like X-ray crystallography, serves to validate the computational method used. semanticscholar.orgbohrium.com

Table 1: Representative Optimized Geometrical Parameters for an Oxazolidine Derivative (Hypothetical Data) This table is illustrative as specific data for this compound was not found in the search results.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C1-O1 | 1.45 | ||

| N-C1 | 1.47 | ||

| C1-N-C2 | 109.5 | ||

| O1-C1-N-C2 | 15.0 | ||

| C-C (benzyl) | 1.39 |

Electronic Structure Analysis

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. mdpi.com The HOMO is the orbital that can act as an electron donor, while the LUMO is the orbital that can act as an electron acceptor. scispace.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A small energy gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Molecular Electrostatic Potential (MESP) Maps: MESP maps are valuable for visualizing the charge distribution on the surface of a molecule and predicting sites for electrophilic and nucleophilic attack. scispace.comnih.gov In an MESP map of this compound, regions of negative potential (typically colored red) would indicate electron-rich areas, such as around the oxygen and nitrogen atoms, which are susceptible to electrophilic attack. nih.gov Regions of positive potential (colored blue) would highlight electron-poor areas, like the hydrogen atoms of the hydroxyl group, which are prone to nucleophilic attack. nih.gov

Vibrational Frequency Calculations and Spectral Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating these frequencies for the optimized geometry of this compound, a theoretical spectrum can be generated. Comparing this predicted spectrum with experimental data allows for the assignment of specific vibrational modes (e.g., C-H stretching, O-H bending, C=O stretching if applicable) to the observed spectral bands, aiding in the structural characterization of the compound. semanticscholar.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. uni-muenchen.de This analysis provides detailed information about electron density distribution, atomic charges, and hybridization. For this compound, NBO analysis can quantify the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, estimated using second-order perturbation theory, reveals the extent of intramolecular charge transfer and delocalization, which contribute to the molecule's stability. wisc.edu NBO analysis provides occupancies for each orbital, with values close to 2.0 for Lewis-type orbitals (bonds and lone pairs) and near 0.0 for non-Lewis orbitals (antibonds). wisc.edujoaquinbarroso.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO. youtube.com The properties of these two orbitals are often sufficient to predict a molecule's reactivity. youtube.comyoutube.com The HOMO's energy and spatial distribution determine the molecule's ability to act as a nucleophile or electron donor. youtube.com Conversely, the LUMO's characteristics govern its capacity to act as an electrophile or electron acceptor. youtube.com For this compound, FMO analysis would involve plotting the shapes of the HOMO and LUMO to identify the specific atoms where these orbitals are concentrated. This visualization helps predict the most likely sites for reaction; for instance, a nucleophilic attack would likely occur at an atom with a large LUMO coefficient. youtube.comajchem-a.com The energy gap between the HOMO and LUMO, as discussed in the DFT section, is a key parameter in FMO theory for assessing molecular reactivity and stability. mdpi.comnih.gov

Assessment of Non-linear Optical Properties of this compound Remains an Unexplored Area of Research

A thorough review of available scientific literature reveals a notable absence of theoretical and computational studies focused on the non-linear optical (NLO) properties of the chemical compound this compound. Despite the growing interest in the NLO properties of various organic molecules for applications in optoelectronics and photonics, this specific oxazolidine derivative does not appear to have been investigated in this context.

Computational chemistry plays a crucial role in predicting and understanding the NLO behavior of molecules. Techniques such as Density Functional Theory (DFT) are commonly employed to calculate key parameters that govern NLO activity. These parameters include:

Polarizability (α): The ability of the electron cloud of a molecule to be distorted by an external electric field.

First-order Hyperpolarizability (β): A tensor quantity that describes the second-order NLO response of a molecule. It is a key indicator of a material's potential for applications such as second-harmonic generation (SHG).

Typically, research in this field involves optimizing the molecular geometry of the compound and then performing calculations to determine these NLO parameters. The results are often compared to those of a standard reference material, such as urea (B33335), to evaluate the relative NLO efficiency of the compound under investigation.

While studies have been conducted on other heterocyclic compounds to evaluate their NLO properties, no such data is available for this compound. semanticscholar.org The investigation of its electronic structure, charge distribution, and intramolecular charge transfer possibilities, which are fundamental to understanding NLO activity, has not been reported.

Consequently, there are no detailed research findings or data tables to present regarding the non-linear optical properties of this compound. This represents a gap in the current body of scientific knowledge and suggests an opportunity for future research to explore the potential of this and related oxazolidine compounds in the field of non-linear optics. Such studies would be instrumental in determining if this compound possesses the requisite molecular characteristics for NLO applications.

Chemical Reactivity and Derivatization Chemistry of 2 Benzyl 1,2 Oxazolidin 5 Ol

Functional Group Transformations of the 1,2-Oxazolidin-5-ol Core

The 1,2-oxazolidin-5-ol core possesses multiple sites for functional group transformations. The secondary alcohol at the C5 position and the N-benzyl group are the primary loci of reactivity.

The hydroxyl group can undergo typical alcohol reactions such as acylation and alkylation. For instance, treatment with acyl chlorides or anhydrides in the presence of a base would yield the corresponding esters. The N-benzyl group is stable under many conditions but can be cleaved through catalytic hydrogenation. This debenzylation reaction is a key step in N-substitution strategies, unmasking the secondary amine for further derivatization.

Furthermore, the benzylic position of the N-benzyl group itself offers a site for reactions such as free-radical bromination or oxidation, leveraging the resonance stabilization provided by the adjacent benzene (B151609) ring khanacademy.org. The stability of the oxazolidine (B1195125) ring allows for these transformations while keeping the core structure intact.

Stereoselective Derivatization Strategies

Chiral 1,2-amino alcohols are common precursors for the synthesis of oxazolidines, often prepared from the reduction of amino acids wikipedia.org. When 2-Benzyl-1,2-oxazolidin-5-ol is synthesized from a chiral amino alcohol, it possesses inherent stereochemistry that can direct subsequent reactions. Stereoselective derivatization is crucial for the synthesis of enantiopure compounds, which is of high importance in pharmaceutical and materials science.

Strategies for stereoselective derivatization often involve using the existing stereocenters to influence the formation of new ones. For example, nucleophilic addition to a carbonyl group introduced at the C5 position (after oxidation of the alcohol) can proceed with facial selectivity dictated by the stereochemistry of the ring. Similarly, reactions on substituents attached to the ring can be influenced by the ring's conformation and the steric hindrance imposed by the benzyl (B1604629) group. Palladium-catalyzed carboamination of related O-vinyl-1,2-amino alcohol derivatives has been shown to produce cis-disubstituted oxazolidines with high diastereoselectivity organic-chemistry.org. Such strategies are pivotal in creating complex molecules with well-defined three-dimensional structures.

N-Substitution Reactions of the Oxazolidinone Ring

While the title compound is a 1,2-oxazolidin-5-ol, its derivatization chemistry often involves conversion to or reactions on related oxazolidinone structures. For the core molecule, N-substitution primarily involves the replacement of the benzyl group. This is typically achieved via a two-step process:

N-Debenzylation: The benzyl group can be removed by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst). This reaction yields the N-unsubstituted 1,2-oxazolidin-5-ol.

N-Alkylation or N-Acylation: The newly exposed N-H group can then react with a variety of electrophiles. N-alkylation with alkyl halides or N-acylation with acyl chlorides allows for the introduction of a wide array of substituents at the nitrogen position.

In the context of related oxazolidin-2-ones, direct N-arylation using palladium-catalyzed coupling reactions with aryl bromides is a well-established method for introducing aryl groups onto the nitrogen atom organic-chemistry.org. This highlights the broad scope of modifications possible at the nitrogen center of the oxazolidine scaffold.

Reactions at the C5-position of the Oxazolidinone Ring

The C5-hydroxyl group is a key handle for the functionalization of the this compound ring. This alcohol can be converted into a good leaving group, such as a tosylate or mesylate, which then allows for nucleophilic substitution reactions.

A significant transformation at this position is the replacement of the hydroxyl group to introduce nitrogen-based functionalities. Research has demonstrated that the reaction of N-benzylhydroxylamine with α,β-unsaturated carbonyl compounds can synthesize 5-hydroxy-2-benzyloxazolidines. Subsequently, the hydroxyl group in these compounds can be replaced by nucleophiles, leading to the formation of corresponding 5-amino- and 5-hydrazinoisoxazolidines. This nucleophilic replacement provides a direct route to introduce amine and hydrazine moieties at the C5 position, significantly expanding the molecular diversity accessible from this scaffold.

| Reagent | Product | Reaction Type |

| Tosyl Chloride, Pyridine | 2-Benzyl-5-(tosyloxy)-1,2-oxazolidine | Esterification / Activation |

| Sodium Azide (following activation) | 5-Azido-2-benzyl-1,2-oxazolidine | Nucleophilic Substitution (SN2) |

| Ammonia (following activation) | 2-Benzyl-1,2-oxazolidin-5-amine | Nucleophilic Substitution (SN2) |

| Hydrazine (following activation) | 2-Benzyl-5-hydrazinyl-1,2-oxazolidine | Nucleophilic Substitution (SN2) |

This table represents potential reaction pathways based on established chemical principles for C5-hydroxyl functionalization.

Ring Transformations and Rearrangements (e.g., to Amino Alcohols, Imidazolidinones)

The oxazolidine ring is susceptible to transformations and rearrangements, providing pathways to other important heterocyclic and acyclic structures.

Rearrangement to Amino Alcohols: The 1,2-oxazolidine ring contains a masked 1,3-amino alcohol structure. Reductive cleavage of the N-O bond leads to the ring opening and formation of a γ-amino alcohol (3-amino-1-propanol derivative). This transformation is highly valuable as β- and γ-amino alcohols are versatile intermediates in organic synthesis. The specific conditions for this reductive cleavage can influence the stereochemical outcome if the ring is chiral. This ring-opening provides access to acyclic structures that retain the core carbon framework and functional groups of the starting material. The synthesis of β-amino alcohols via the ring-opening of epoxides is a widely used method, and similarly, the oxazolidine ring can be considered a precursor to these valuable motifs rroij.com.

Transformation to Imidazolidinones: Conversion of the 1,2-oxazolidin-5-ol scaffold to an imidazolidinone, a five-membered cyclic urea (B33335), requires significant rearrangement and introduction of new atoms. A plausible synthetic route would involve the following conceptual steps:

Reductive N-O bond cleavage and C5-OH to amine conversion to generate a 1,3-diamine.

Cyclization of the resulting 1,3-diamine with a carbonyl source like phosgene (B1210022), carbonyldiimidazole (CDI), or a dialkyl carbonate.

The synthesis of imidazolidin-2-ones from 1,2-diamines and a carbonyl source is a common and efficient method researchgate.net. Therefore, the transformation of this compound into a suitable diamine precursor would be the key step to accessing the imidazolidinone ring system.

Structure Activity Relationship Studies Focusing on Chemical Principles

Influence of Substituents on Chemical Reactivity and Selectivity

Substituents on the oxazolidinone ring profoundly dictate the molecule's electronic and steric properties, which in turn control its reactivity and the selectivity of its transformations. The N-benzyl and C-5-hydroxyl groups are key modulators of the chemical properties of the core heterocycle.

The substituent at the C-5 position is particularly crucial in modulating the properties of the oxazolidinone ring. Studies on various analogs show that the nature of this group significantly impacts reactivity. For instance, converting a C-5 acetylaminomethyl moiety to other functional groups can greatly alter the molecule's chemical and physical properties. nih.govresearchgate.net The introduction of a hydroxyl group, as in 2-Benzyl-1,2-oxazolidin-5-ol, provides a site for hydrogen bonding and potential coordination to reagents, which can influence reaction pathways. While early studies on related systems indicated that 5-hydroxymethyl oxazolidinones were less potent in certain biological contexts compared to 5-acylaminomethyl analogs, the chemical principle remains that this position is highly sensitive to modification. nih.gov Research on analogs has shown that this position is important for function, with a preference for smaller, non-polar fragments in some contexts, suggesting that larger or more polar groups can lead to decreased activity or altered selectivity. kcl.ac.uk

The table below summarizes the general influence of substituent types on the chemical properties of the oxazolidinone scaffold, based on principles derived from related structures.

| Position | Substituent Type | Influence on Chemical Properties |

| N-2 | Benzyl (B1604629) Group | Imparts significant steric bulk, influencing the approach of reagents. The aromatic ring can engage in π-interactions, affecting transition state stability. |

| C-5 | Hydroxyl Group | Acts as a hydrogen bond donor and acceptor, potentially coordinating with catalysts or reagents. Can be a site for further functionalization. |

| C-5 | Acylaminomethyl Groups | Generally increases polarity and hydrogen bonding capability. The size and nature of the acyl group fine-tune steric and electronic effects. nih.govkcl.ac.uk |

| C=O (Ring) | Thiocarbonyl (C=S) Replacement | Alters the electronic character of the ring, increasing polarizability and modifying bond lengths and angles, which can enhance reactivity. nih.gov |

Conformational Analysis and its Impact on Reaction Outcomes

The stereochemical outcome of reactions involving oxazolidinone derivatives is intrinsically linked to the conformational preferences of the five-membered ring. The ring is not planar and typically adopts an envelope or twisted conformation to minimize steric strain. The substituents on the ring dictate the most stable conformation, which in turn determines the facial selectivity of reactions.

When oxazolidinones are used as chiral auxiliaries, the substituent at the C-4 or C-5 position acts as a stereodirecting group. rsc.org In the case of this compound, the benzyl group at N-2 and the hydroxyl at C-5 would influence the ring's pucker. In related chiral oxazolidinones, bulky substituents have been shown to favor pseudoequatorial positions to minimize steric interactions. rsc.org This conformational lock is the basis for their effectiveness in asymmetric synthesis. For example, in the asymmetric alkylation of N-acyl oxazolidinones, the bulky substituent at C-4 (e.g., a benzyl or isopropyl group) effectively blocks one face of the corresponding enolate. williams.edu This forces an incoming electrophile to approach from the less hindered face, resulting in a high degree of diastereoselectivity.

| Reaction Type | Role of Conformation | Controlling Substituent | Expected Outcome |

| Asymmetric Alkylation | A fixed ring conformation blocks one face of the N-acyl enolate intermediate. | Bulky group at C-4 or C-5. | High diastereoselectivity, as the electrophile adds to the less sterically hindered face. williams.edu |

| Asymmetric Aldol (B89426) Reaction | The chelated (Z)-enolate adopts a rigid chair-like transition state, with the auxiliary's substituent dictating facial selectivity. | Bulky group at C-4 or C-5. | Predictable formation of one diastereomer by controlling the approach of the aldehyde. |

| Cycloaddition Reactions | The auxiliary blocks one face of the dienophile (e.g., an N-acryloyl derivative). | Bulky group at C-4 or C-5. | Diastereoselective formation of the cycloaddition product. |

Principles of Molecular Recognition and Binding Mode Analysis in Chemical Systems

Molecular recognition is governed by a suite of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. The structure of this compound is well-suited to participate in these interactions, which dictates how it binds to other molecules or self-assembles.

The hydroxyl group at the C-5 position is a primary site for hydrogen bonding, capable of acting as both a hydrogen bond donor and acceptor. This is a critical feature for molecular recognition. X-ray crystal structure analysis of a related compound formed from the dimerization of 3-benzyloxazolidin-2-one revealed the formation of hydrogen-bonded dimers. mdpi.comresearchgate.net In these structures, the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen of another, creating a stable, 14-membered ring supramolecular assembly. mdpi.comresearchgate.net This demonstrates a strong potential for predictable molecular recognition driven by hydrogen bonding.

The benzyl group at the N-2 position provides another key recognition element through non-covalent interactions involving its aromatic ring. researchgate.net The electron-rich π-system of the benzene (B151609) ring can participate in π-π stacking interactions with other aromatic systems. acs.org Computational studies have shown that such non-covalent contacts involving benzyl groups can be a primary factor in determining stereoselectivity by stabilizing one transition state over another. rsc.org This interaction is not merely a bulk steric effect but an attractive force that can orient molecules in a specific, predictable manner. Mechanistic proposals for some reactions suggest that facial discrimination is guided by a combination of hydrogen bonding and π-π stacking. rsc.org

The interplay of these interactions is fundamental to the concept of chiral recognition. The widely accepted "three-point interaction model" posits that for a chiral molecule to be distinguished from its enantiomer by another chiral entity, at least three points of interaction are required. researchgate.net For this compound, these points could be:

A hydrogen bond involving the C-5 hydroxyl group.

A π-π stacking or hydrophobic interaction involving the N-2 benzyl group.

Steric repulsion or another electrostatic interaction involving the oxazolidinone ring itself.

This combination of directed hydrogen bonding and broader, less directional π-interactions allows for sophisticated molecular recognition, which is essential for its function as a chiral ligand or in other applications where specific binding is required.

| Structural Feature | Type of Non-Covalent Interaction | Role in Molecular Recognition |

| C-5 Hydroxyl Group | Hydrogen Bonding (Donor & Acceptor) | Provides a strong, directional interaction for binding to complementary functional groups (e.g., carbonyls, amines). mdpi.comresearchgate.net |

| N-2 Benzyl Group | π-π Stacking / Hydrophobic Interactions | Engages with other aromatic rings or hydrophobic pockets, contributing to binding affinity and influencing orientation. rsc.orgrsc.org |

| Oxazolidinone Ring | Dipole-Dipole Interactions / Steric Repulsion | The polar carbonyl group creates a dipole moment, and the overall shape of the ring provides steric constraints that contribute to selective binding. |

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Oxazolidinone Synthesis

The synthesis of the oxazolidinone core is a cornerstone for accessing a wide array of valuable compounds. Future research is intensely focused on discovering and refining catalytic systems that offer milder reaction conditions, higher yields, improved stereoselectivity, and broader substrate scope.

Recent advancements have moved beyond traditional methods, exploring a variety of innovative catalytic approaches. For instance, dual activation mechanisms are being investigated, where a catalyst can activate both reactants simultaneously. An example is the use of a halide-free pyridinolate based binary organocatalyst for the aza-Payne-type rearrangement of epoxy amines with carbon dioxide (CO2) at atmospheric pressure researchgate.net. This ion pair organocatalyst, comprising a hydrogen-bond donor and acceptor, has shown high efficiency researchgate.net.

Metal-based catalysts continue to be a fruitful area of research. Systems such as Aluminum(salen) and Vanadium(salen) complexes have been employed for the [3+2] cycloaddition of isocyanates with epoxides to form oxazolidinones researchgate.net. Similarly, a combination of a binuclear tridentate copper(I) complex and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to catalyze the synthesis of a wide range of oxazolidinones from propargylic amines and CO2 under mild conditions organic-chemistry.org. Silver-catalyzed incorporation of CO2 into propargylic amines also provides oxazolidinone derivatives in excellent yields under mild conditions organic-chemistry.org.

Biocatalysis represents a burgeoning frontier in oxazolidinone synthesis. Engineered myoglobin-based catalysts have been successfully used for the intramolecular C(sp3)–H amination of carbamate (B1207046) derivatives to produce enantioenriched oxazolidinones with high functional group tolerance and enantioselectivity acs.org. This biocatalytic approach offers a green and powerful alternative to traditional chemical catalysis acs.org.

The following table summarizes some of the novel catalytic systems being explored for oxazolidinone synthesis:

| Catalyst Type | Reaction Type | Key Features |

| Ion Pair Organocatalyst (TBDH⁺/4-OP⁻) | Aza-Payne-type rearrangement of epoxy amines and CO2 | High yields (72-97%) under mild conditions (0.1 MPa CO2, 60–80 °C) researchgate.net |

| Engineered Myoglobin-based Biocatalysts | Intramolecular C(sp3)–H amination of carbamates | High enantioselectivity and functional group tolerance acs.org |

| Binuclear Tridentate Copper(I) Complex with TBD | Reaction of propargylic amines and CO2 | Wide range of oxazolidinones synthesized under mild conditions organic-chemistry.org |

| Silver Catalysts | CO2 incorporation into propargylic amines | Excellent yields under mild reaction conditions organic-chemistry.org |

| Phosphazene Base (P4-base) | Intramolecular hydroamidation of amide alkenes | Good functional group tolerance and broad substrate scope organic-chemistry.org |

Exploration of New Asymmetric Applications in Organic Synthesis

Chiral oxazolidinones, such as those derived from "2-Benzyl-1,2-oxazolidin-5-ol," are well-established as powerful chiral auxiliaries in asymmetric synthesis researchgate.netrsc.org. Their ability to control the stereochemical outcome of reactions has been instrumental in the synthesis of numerous natural products and pharmaceuticals researchgate.netnih.gov. The future in this area lies in expanding the scope of their applications and developing novel transformations that leverage their stereodirecting capabilities.

Current research continues to employ Evans' oxazolidinones as effective chiral auxiliaries in the asymmetric alkylation of various enolates, a strategy that has proven successful in the total synthesis of biologically active natural products researchgate.netrsc.org. Beyond established methods like aldol (B89426) reactions and Michael additions, new frontiers are being explored . For instance, the development of a diastereospecific synthesis of vicinally substituted 2-oxazolidinones from α,β-unsaturated lactams using m-chloroperoxybenzoic acid has been reported, achieving complete control over the relative stereochemistry researchgate.net.

Furthermore, the integration of oxazolidinone auxiliaries with other modern synthetic methods is a promising avenue. For example, a highly enantioselective construction of oxazolidinone rings has been achieved via enzymatic C(sp3)–H amination, demonstrating the synergy between biocatalysis and chiral auxiliary-based strategies acs.org. The development of enantiodivergent biocatalysts for this transformation further highlights the potential for accessing a wider range of stereoisomers acs.org.

Future work will likely focus on:

Developing novel tandem reactions: Combining the stereocontrolling influence of the oxazolidinone auxiliary with multiple bond-forming events in a single pot to increase synthetic efficiency.

Application in photoredox and electrocatalysis: Exploring the compatibility and utility of oxazolidinone auxiliaries in controlling stereochemistry in radical-based transformations.

Synthesis of increasingly complex molecular architectures: Utilizing the reliability of oxazolidinone-based asymmetric methods to tackle the synthesis of highly functionalized and stereochemically rich target molecules.

Advanced Computational Modeling for Prediction of Reactivity and Selectivity

The use of computational chemistry has become an indispensable tool in modern organic synthesis for understanding reaction mechanisms and predicting the outcome of chemical transformations. For oxazolidinone chemistry, advanced computational modeling, particularly Density Functional Theory (DFT), is playing a crucial role in predicting reactivity and selectivity nih.gov.

DFT calculations are being employed to study the structural and electronic features of oxazolidinone derivatives, which helps in understanding and predicting their diverse properties researchgate.net. For instance, computational analyses have been used to investigate the determinants of species selectivity of oxazolidinone antibiotics that target the large ribosomal subunit researchgate.net. These studies reveal a complex interplay of structural, energetic, and dynamic factors that govern binding affinity and selectivity researchgate.net.

In the context of reaction design, DFT calculations have been used to support experimental findings in the diastereospecific rearrangement of α,β-unsaturated lactams to highly substituted 2-oxazolidinones researchgate.net. Molecular dynamics simulations, in conjunction with methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), are being used to calculate the binding free energies of oxazolidinones to their biological targets, providing insights that can guide the design of new and more potent derivatives researchgate.net.

Future directions in this area will likely involve:

Machine learning and AI: Integrating computational data with machine learning algorithms to develop predictive models for the stereochemical outcome of new reactions involving oxazolidinone auxiliaries.

More accurate and efficient computational methods: The development and application of more sophisticated computational models to study complex reaction pathways and transition states with greater accuracy.

In silico screening: The use of computational docking and molecular dynamics simulations to screen virtual libraries of oxazolidinone derivatives for desired biological activities, thus accelerating the drug discovery process nih.gov.

The table below provides examples of how computational modeling is being applied in oxazolidinone research:

| Computational Method | Application | Key Insights |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for oxazolidinone synthesis researchgate.net | Support for proposed concerted rearrangement pathways. |

| Molecular Dynamics (MD) Simulations & MM-PBSA | Prediction of binding affinity and selectivity of oxazolidinone antibiotics researchgate.net | Identification of key structural, energetic, and entropic determinants of selectivity. |

| DFT and Molecular Docking | Screening of novel oxazolidinone derivatives for antimicrobial activity nih.gov | Prediction of binding efficacies against target proteins and establishment of structure-activity relationships. |

Integration with Flow Chemistry and Sustainable Synthesis Methods

The principles of green chemistry are increasingly influencing the design of synthetic routes. This includes the use of renewable feedstocks, atom-economical reactions, and more energy-efficient processes. The integration of oxazolidinone synthesis with flow chemistry and other sustainable methods is a key area of future development.

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability . A significant development in this area is the continuous organocatalytic flow synthesis of 2-substituted oxazolidinones using CO2 as a cheap, abundant, and renewable C1 source rsc.org. In this process, a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) catalyst is used in a packed-bed reactor, allowing for the continuous production of a library of pharmaceutically relevant oxazolidinones over extended periods without significant loss of catalytic activity rsc.org.

The use of CO2 as a C1 building block is a central theme in sustainable oxazolidinone synthesis bohrium.com. Various catalytic systems are being developed to efficiently incorporate CO2 into different substrates to form the oxazolidinone ring, as discussed in section 9.1.

Future research in this domain will likely focus on:

Multi-step flow synthesis: Developing integrated flow systems that can perform multiple synthetic steps sequentially, including the formation of the oxazolidinone core and its subsequent functionalization, without the need for isolating intermediates.

Solvent minimization and use of greener solvents: Exploring the use of supercritical fluids (like CO2) or other environmentally benign solvents in the flow synthesis of oxazolidinones.

Integration of in-line purification and analysis: Incorporating purification and analytical techniques directly into the flow setup to enable real-time monitoring and purification of the product stream.

The development of sustainable and efficient synthetic methodologies is crucial for the future of chemical manufacturing. The integration of flow chemistry and the utilization of renewable feedstocks like CO2 for the synthesis of "this compound" and its derivatives represents a significant step towards achieving these goals.

Q & A

Q. What are the recommended synthetic routes for 2-Benzyl-1,2-oxazolidin-5-ol, and how do reaction conditions influence yield and purity?

A two-step synthesis is commonly employed: (1) condensation of benzylamine with a carbonyl precursor (e.g., glyoxal or substituted epoxide) under acidic conditions to form the oxazolidinone ring, followed by (2) regioselective hydroxylation at the 5-position. Critical parameters include temperature control (40–60°C for cyclization) and solvent selection (e.g., THF or DCM), which affect reaction kinetics and byproduct formation. Catalytic amounts of Lewis acids (e.g., ZnCl₂) may enhance regioselectivity . Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended for purification.

Q. How can spectroscopic methods (IR, NMR, UV-Vis) confirm the structure of this compound?

- IR : Key bands include ~3200–3500 cm⁻¹ (O-H stretching of the hydroxyl group) and ~1680–1720 cm⁻¹ (C=O stretching of the oxazolidinone ring). Absence of peaks >3000 cm⁻¹ rules out free amine impurities .

- NMR : ¹H NMR in CDCl₃ should show a singlet for the hydroxyl proton (δ 2.5–3.5 ppm, exchangeable), a multiplet for benzyl aromatic protons (δ 7.2–7.4 ppm), and distinct splitting for oxazolidinone CH₂ groups (δ 3.8–4.2 ppm). ¹³C NMR confirms the carbonyl carbon at ~155–160 ppm .

- UV-Vis : A weak absorption band near 270–280 nm (π→π* transitions in the benzyl group) is typical .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, oxazolidinone derivatives crystallize in monoclinic systems (e.g., space group P2₁/c) with unit cell parameters refined using SHELXL . Hydrogen-bonding networks (e.g., O-H···O=C interactions) stabilize the crystal lattice and can be analyzed via Mercury software. If crystallization fails, powder XRD paired with DFT-optimized molecular models may provide partial structural insights .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data between synthetic batches of this compound?

Systematic troubleshooting involves:

- Reproducibility checks : Verify reagent purity (e.g., benzylamine ≥99%) and solvent dryness (use molecular sieves).

- Byproduct analysis : LC-MS or GC-MS can detect side products like over-oxidized species or dimerization artifacts.

- Variable-temperature NMR : Monitor dynamic processes (e.g., ring puckering) that may obscure signals .

- Cross-validation : Compare data with structurally analogous compounds (e.g., 4-Benzyl-1,3-oxazolidin-5-ol) to identify trends .

Q. What strategies optimize enantiomeric purity in asymmetric syntheses of this compound?

Chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric hydroxylation (e.g., Sharpless conditions) are effective. For auxiliaries, fluorinated variants (e.g., 4-Benzyl-5-(tridecafluorooctyl)-oxazolidinone) improve solubility and facilitate purification via fluorous solid-phase extraction . Enantiomeric excess (ee) should be quantified via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol eluent).

Q. How do computational methods (DFT, MD) support mechanistic studies of this compound reactivity?

- Density Functional Theory (DFT) : Calculate transition-state energies for hydroxylation or ring-opening reactions. Basis sets (e.g., B3LYP/6-31G*) predict regioselectivity in electrophilic attacks .

- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability. For example, water molecules may disrupt intramolecular H-bonds, altering reactivity pathways .

Q. What are the challenges in correlating in vitro bioactivity data with structural modifications of this compound?

Key issues include:

- Solubility limitations : Hydrophobic benzyl groups reduce aqueous solubility; consider PEGylation or pro-drug strategies.

- Metabolic instability : The oxazolidinone ring may undergo enzymatic hydrolysis. Stability assays (e.g., liver microsomes) guide derivatization (e.g., 5-methyl substitution) .

- Target engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities to biological targets (e.g., enzymes or receptors) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.